

Luvixasertib-Induced Aneuploidy in Cancer Cells: A Technical Guide

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Compound of Interest		
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This in-depth technical guide explores the core mechanism of **Luvixasertib** (also known as CFI-402257), a potent and selective inhibitor of the Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). The guide details its role in inducing aneuploidy in cancer cells, a promising strategy in oncology. We will delve into the underlying signaling pathways, provide detailed experimental protocols for assessing its effects, and present quantitative data from key studies.

Introduction: Targeting Mitotic Fidelity in Cancer

Cancer is fundamentally a disease of uncontrolled cell division. Aneuploidy, an abnormal number of chromosomes, is a hallmark of most solid tumors and is associated with tumorigenesis and poor prognosis.[1] However, the very state of aneuploidy can also be exploited as a therapeutic vulnerability. **Luvixasertib** is a novel, orally bioavailable small molecule that targets the spindle assembly checkpoint (SAC), a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[2][3] By inhibiting TTK/Mps1, a master regulator of the SAC, **Luvixasertib** disrupts this checkpoint, leading to catastrophic chromosome missegregation and the induction of aneuploidy, ultimately triggering cancer cell death.[1][2]

Mechanism of Action: Inhibition of the TTK/Mps1 Kinase







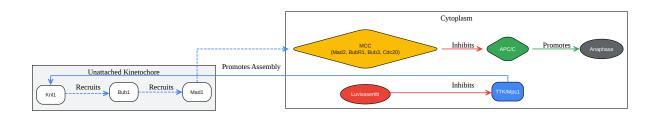
Luvixasertib is a highly selective inhibitor of TTK/Mps1, with an in vitro IC50 of 1.7 nM.[3] TTK/Mps1 is a dual-specificity kinase that plays a pivotal role in the SAC. Its primary function is to detect unattached kinetochores, the protein structures on chromosomes where spindle microtubules attach, and to initiate a signaling cascade that prevents the cell from entering anaphase prematurely.[4][5]

The inhibition of TTK/Mps1 by **Luvixasertib** disrupts this signaling cascade. This leads to a failure to recruit essential checkpoint proteins to unattached kinetochores, thereby inactivating the SAC.[2] As a result, cells proceed into anaphase with misaligned chromosomes, leading to massive chromosome missegregation and the generation of aneuploid daughter cells.[3] This severe genomic instability ultimately triggers apoptotic cell death in cancer cells.[6][7]

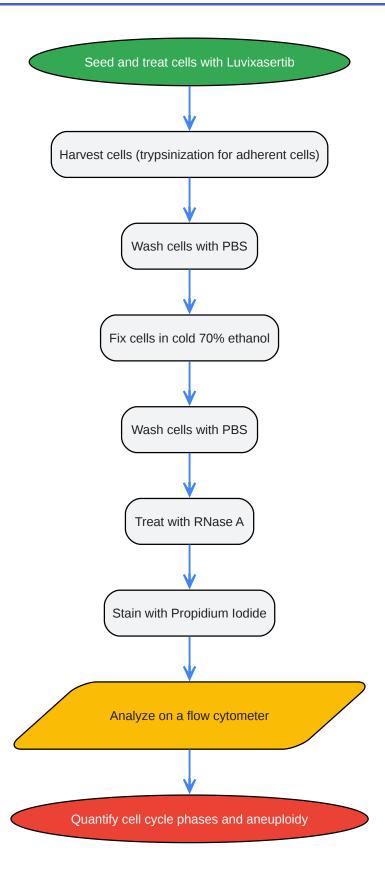
Signaling Pathway

The TTK/Mps1 kinase acts at the apex of the spindle assembly checkpoint signaling cascade. Upon sensing unattached kinetochores, TTK/Mps1 is activated and initiates a series of phosphorylation events. It directly phosphorylates the kinetochore scaffold protein Knl1, which then serves as a docking site for other crucial checkpoint proteins, including Bub1, BubR1, and Mad1.[5][8] This leads to the assembly of the Mitotic Checkpoint Complex (MCC), which consists of BubR1, Bub3, Mad2, and Cdc20. The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, preventing the degradation of key proteins required for sister chromatid cohesion and mitotic progression.[8] **Luvixasertib**, by inhibiting TTK/Mps1, prevents this entire cascade from being initiated.

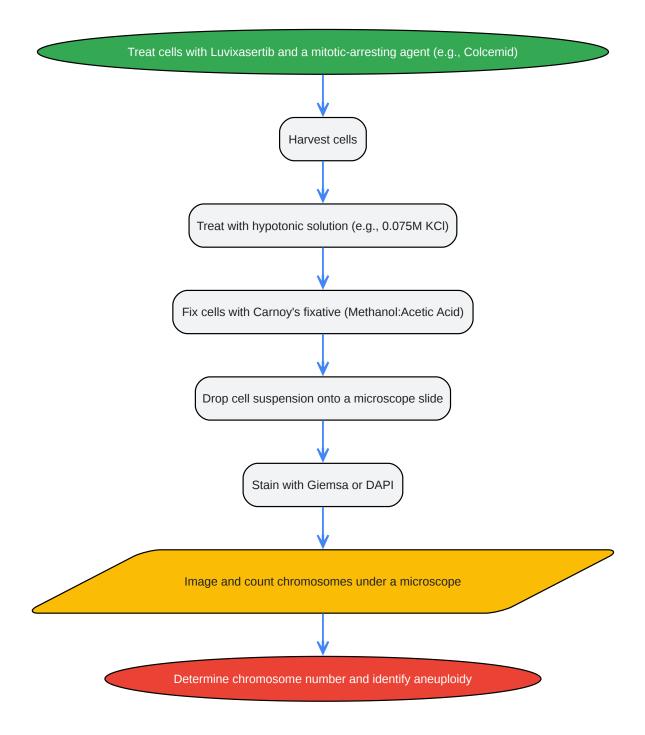




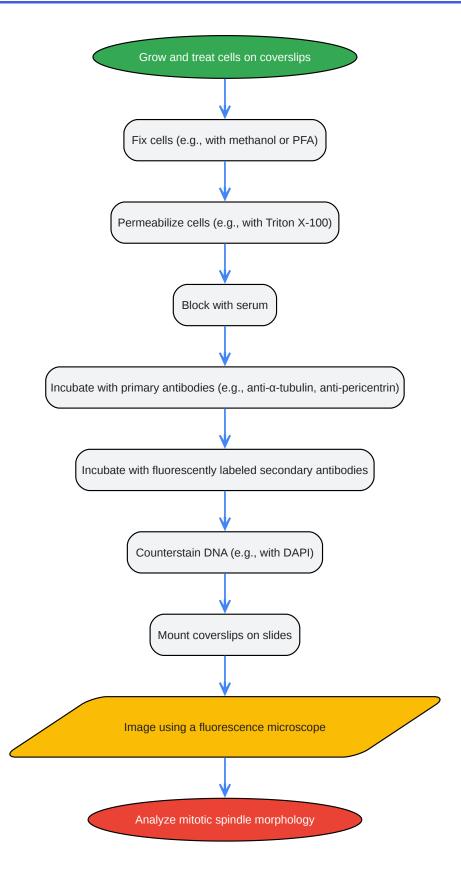












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